2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride is a synthetic compound belonging to the class of benzopyran derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This compound features a piperazine ring that enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods documented in scientific literature and patents. Notably, its synthesis and biological properties have been explored in several studies, highlighting its potential therapeutic applications.
This compound is classified as a benzopyran derivative, which is characterized by a fused benzene and pyran ring. It falls under the category of heterocyclic compounds due to the presence of nitrogen in the piperazine moiety.
The synthesis of 2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of piperazine with appropriate benzopyran derivatives under controlled conditions.
For example, one synthesis route involves using oxalyl chloride and triethylamine in methylene chloride, followed by a series of extractions and crystallizations to isolate the desired compound .
The molecular structure of 2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride consists of:
The compound can undergo various chemical reactions typical for benzopyran derivatives, including:
Reactions involving this compound can be monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to assess purity and yield during synthesis .
The mechanism of action for 2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride is primarily linked to its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways.
Studies suggest that compounds within this class may inhibit specific pathways related to inflammation and cell proliferation, potentially through modulation of signaling pathways involving hypoxia-inducible factors or other transcription factors .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity post-synthesis .
2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride has potential applications in:
The synthesis of 2-(4-piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride (a structural analog of LY294002 and LY303511) employs a multi-step strategy centered on constructing the chromone core followed by piperazine functionalization. The canonical route involves:
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield | Critical Parameters |
---|---|---|---|
Chalcone formation | KOH/EtOH, RT, 12h | 85% | Aldehyde:ketone ratio (1:1.2) |
Chromone cyclization | I₂/DMSO, 120°C, 6h | 70% | Iodine concentration (10 mol%) |
Piperazine substitution | Piperazine/CH₃CN, reflux, 48h | 65% | Piperazine excess (3.0 equiv) |
Salt formation | HCl/EtOH, 0°C, 2h | 90% | pH control (pH 2–3) |
Industrial-scale adaptations employ Friedel-Crafts alkylation for phenyl group introduction and continuous flow reactors to enhance cyclization efficiency [4]. Modifications at C8 (phenyl vs. alkyl groups) adjust steric bulk, influencing downstream target selectivity.
Systematic structural variations reveal that piperazinyl substitutions significantly alter target selectivity and potency compared to morpholinyl analogs:
Morpholinyl Limitations:The prototypical inhibitor LY294002 (2-(4-morpholinyl)-8-phenylchromone) exhibits potent phosphatidylinositol 3-kinase inhibition (IC₅₀ = 1.40 μM) but suffers from metabolic instability and limited selectivity. Its morpholine ring engages the phosphatidylinositol 3-kinase ATP-binding pocket via hydrogen bonding with Valine 882 and hydrophobic interactions with isoleucine residues [1] [6].
Piperazinyl Advantages:
Table 2: SAR Trends in Benzopyranone Derivatives
C2 Substituent | PI3Kα IC₅₀ (μM) | Aqueous Solubility (mg/mL) | Selectivity vs. PI4K |
---|---|---|---|
Morpholinyl | 1.40 | 0.12 | 10-fold |
Piperazinyl | 2.85 | 0.68 | >100-fold |
N-Methylpiperazinyl | 5.10 | 1.02 | >100-fold |
The C8 phenyl group is essential: Its removal decreases phosphatidylinositol 3-kinase binding by >90%, confirming its role in hydrophobic pocket engagement [1] [6]. Halogenation at C6/C7 positions modestly enhances potency but risks cytotoxicity.
Computational analyses elucidate how piperazinyl electronic properties and C8 phenyl orientation modulate phosphatidylinositol 3-kinase affinity:
Table 3: Key Binding Interactions in Phosphatidylinositol 3-Kinase Isoforms
Interaction Type | PI3Kγ Residues | PI3Kα Residues | Contribution to ΔG (kcal/mol) |
---|---|---|---|
Hydrogen bonding | Val882, Glu880 | Val851, Ser806 | -12.7 |
Hydrophobic packing | Ile831, Ile879 | Ile771, Ile848 | -18.3 |
Salt bridge/ionic | Lys833, Asp964 | Lys802 | -9.2 |
π-π stacking | - | Tyr836 | -5.1 |
Optimization Strategies: Bioisosteric replacement of the phenyl group with thiophene improves phosphatidylinositol 3-kinaseα affinity (IC₅₀ = 1.1 μM) by accommodating a deeper hydrophobic pocket. Introducing C6 electron-withdrawing groups (e.g., -Cl) augments electrophilicity, strengthening hydrogen bonding with catalytic lysine residues [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7